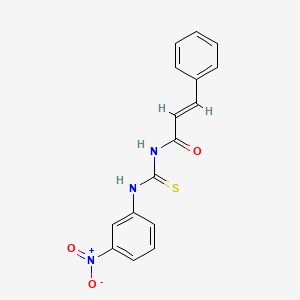![molecular formula C9H9N5O2 B5860076 N-[4-(2-phenylhydrazinyl)-1,2,5-oxadiazol-3-yl]formamide](/img/structure/B5860076.png)
N-[4-(2-phenylhydrazinyl)-1,2,5-oxadiazol-3-yl]formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(2-phenylhydrazinyl)-1,2,5-oxadiazol-3-yl]formamide is a complex organic compound that features a phenylhydrazine group attached to an oxadiazole ring, which is further linked to a formamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-phenylhydrazinyl)-1,2,5-oxadiazol-3-yl]formamide can be achieved through several methods. One common approach involves the reaction of phenylhydrazine with an appropriate oxadiazole precursor under controlled conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in a solvent like ethanol. Another method involves the ipso-hydroxylation of arylboronic acids using hydrogen peroxide as the oxidant.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N-[4-(2-phenylhydrazinyl)-1,2,5-oxadiazol-3-yl]formamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylhydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, acetone, and other polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while reduction can produce hydrazine derivatives.
科学研究应用
N-[4-(2-phenylhydrazinyl)-1,2,5-oxadiazol-3-yl]formamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of N-[4-(2-phenylhydrazinyl)-1,2,5-oxadiazol-3-yl]formamide involves its interaction with specific molecular targets. The phenylhydrazine group can form hydrogen bonds with biological molecules, influencing their activity. The oxadiazole ring may interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
4-(2-phenylhydrazinyl)phenol: Shares the phenylhydrazine group but differs in the rest of the structure.
Pyrrolidine derivatives: Contain a nitrogen heterocycle similar to the oxadiazole ring.
Diazine derivatives: Include compounds like pyrimidine and pyrazine, which have similar nitrogen-containing rings.
Uniqueness
N-[4-(2-phenylhydrazinyl)-1,2,5-oxadiazol-3-yl]formamide is unique due to its combination of a phenylhydrazine group with an oxadiazole ring and a formamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
N-[4-(2-phenylhydrazinyl)-1,2,5-oxadiazol-3-yl]formamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2/c15-6-10-8-9(14-16-13-8)12-11-7-4-2-1-3-5-7/h1-6,11H,(H,12,14)(H,10,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKRVBVAOAXZSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC2=NON=C2NC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2-methoxybenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5860010.png)

![4-[(3-phenoxyphenyl)methyl]thiomorpholine](/img/structure/B5860029.png)


![3-bromo-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5860056.png)

![N-[(E)-(4-methylphenyl)methylideneamino]spiro[2.3]hexane-2-carboxamide](/img/structure/B5860059.png)

![N-[(4-fluorophenyl)carbamothioyl]-2-oxochromene-3-carboxamide](/img/structure/B5860073.png)
![2-bromo-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B5860079.png)
![1-[2-(2,3-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5860091.png)
